molecular formula C7H13Cl2N3O2 B556031 (R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride CAS No. 4467-54-3

(R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride

Cat. No. B556031
CAS RN: 4467-54-3
M. Wt: 242.1 g/mol
InChI Key: DWAYENIPKPKKMV-QYCVXMPOSA-N
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Description

(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, also known as (R)-Methyl-2-AIPD, is an organic compound that has been used in a number of scientific research applications. This compound is a chiral molecule, meaning that it has two different forms, (R)-Methyl-2-AIPD and (S)-Methyl-2-AIPD, which have different chemical and physical properties. (R)-Methyl-2-AIPD is the form most commonly used in research applications.

Scientific Research Applications

Synthesis of Imidazopyridine Derivatives

D-Histidine Methyl Ester Dihydrochloride can be used as a reactant to synthesize imidazopyridine derivatives . Imidazopyridines are a class of compounds that have been studied for their potential therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-viral agents.

Preparation of Metal-Chelating Ligands

This compound can be used to synthesize a metal-chelating ligand known as N-methacryloyl-(l)-histidine methyl ester . Metal-chelating ligands are often used in biochemistry and analytical chemistry to bind metal ions.

Preparation of Optically Pure L-(+)-Ergothioneine

D-Histidine Methyl Ester Dihydrochloride is used to prepare optically pure L-(+)-ergothioneine . Ergothioneine is a naturally occurring amino acid and antioxidant that has been studied for its potential health benefits.

properties

IUPAC Name

methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAYENIPKPKKMV-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505928
Record name Methyl D-histidinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4467-54-3
Record name Methyl D-histidinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Histidine Methyl Ester Dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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